Silane, [(2,3-dihydro-1H-inden-1-yl)methoxy]trimethyl-
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Overview
Description
Silane, [(2,3-dihydro-1H-inden-1-yl)methoxy]trimethyl-, is a chemical compound with the molecular formula C12H18Si It is a silane derivative where a [(2,3-dihydro-1H-inden-1-yl)methoxy] group is bonded to a trimethylsilane moiety
Preparation Methods
The synthesis of Silane, [(2,3-dihydro-1H-inden-1-yl)methoxy]trimethyl-, typically involves the reaction of 2,3-dihydro-1H-indene-1-methanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
2,3-dihydro-1H-indene-1-methanol+trimethylchlorosilane→Silane, [(2,3-dihydro-1H-inden-1-yl)methoxy]trimethyl-+HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Silane, [(2,3-dihydro-1H-inden-1-yl)methoxy]trimethyl-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of simpler silane derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Silane, [(2,3-dihydro-1H-inden-1-yl)methoxy]trimethyl-, has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the modification of biomolecules for various biological studies.
Industry: Utilized in the production of advanced materials, coatings, and as a coupling agent in polymer chemistry.
Mechanism of Action
The mechanism of action of Silane, [(2,3-dihydro-1H-inden-1-yl)methoxy]trimethyl-, involves its ability to form stable bonds with various substrates. The trimethylsilane moiety provides hydrophobic characteristics, while the [(2,3-dihydro-1H-inden-1-yl)methoxy] group can interact with different molecular targets. These interactions can influence the physical and chemical properties of the compound, making it useful in various applications.
Comparison with Similar Compounds
Similar compounds to Silane, [(2,3-dihydro-1H-inden-1-yl)methoxy]trimethyl-, include:
- Silane, [(2,3-dihydro-1H-inden-1-yl)dimethylphenyl-]
- Silane, [(2,3-dihydro-1H-inden-1-yl)phenylmethyl]trimethyl-
These compounds share the indene-based structure but differ in the substituents attached to the silicon atom.
Properties
CAS No. |
624286-55-1 |
---|---|
Molecular Formula |
C13H20OSi |
Molecular Weight |
220.38 g/mol |
IUPAC Name |
2,3-dihydro-1H-inden-1-ylmethoxy(trimethyl)silane |
InChI |
InChI=1S/C13H20OSi/c1-15(2,3)14-10-12-9-8-11-6-4-5-7-13(11)12/h4-7,12H,8-10H2,1-3H3 |
InChI Key |
BHPBVGHOYISBSG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCC1CCC2=CC=CC=C12 |
Origin of Product |
United States |
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